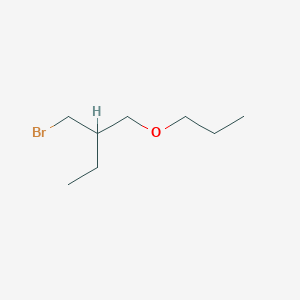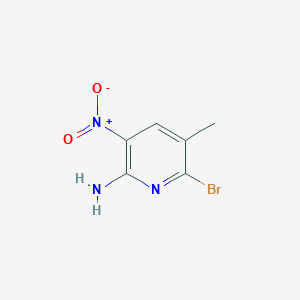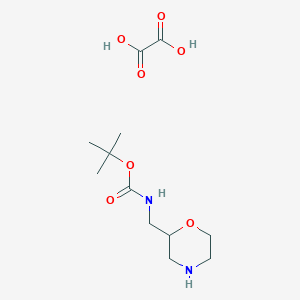amine](/img/structure/B13151624.png)
[2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-1-(1H-1,2,3-triazol-4-yl)ethylamine: is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-1-(1H-1,2,3-triazol-4-yl)ethylamine typically involves the formation of the triazole ring through a “click” chemistry approach. This method often employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The starting materials include an azide and an alkyne, which react in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: For industrial-scale production, the synthesis might involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as aqueous media and recyclable catalysts, is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical structures .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with enzyme active sites, making it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of materials with specific properties, such as corrosion inhibitors and photostabilizers .
Mécanisme D'action
The mechanism of action of 2-methoxy-1-(1H-1,2,3-triazol-4-yl)ethylamine involves its interaction with molecular targets such as enzymes. The triazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects in the case of enzyme inhibitors .
Comparaison Avec Des Composés Similaires
1H-1,2,3-triazole: A basic triazole compound with similar chemical properties.
1H-1,2,4-triazole: Another triazole isomer with different nitrogen atom positions.
Benzotriazole: A triazole derivative with a benzene ring fused to the triazole ring.
Uniqueness: The uniqueness of 2-methoxy-1-(1H-1,2,3-triazol-4-yl)ethylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the triazole ring allows for diverse chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C6H12N4O |
|---|---|
Poids moléculaire |
156.19 g/mol |
Nom IUPAC |
2-methoxy-N-methyl-1-(2H-triazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H12N4O/c1-7-6(4-11-2)5-3-8-10-9-5/h3,6-7H,4H2,1-2H3,(H,8,9,10) |
Clé InChI |
HDQJHRLHMGNNEU-UHFFFAOYSA-N |
SMILES canonique |
CNC(COC)C1=NNN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)








![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)

